![molecular formula C15H16N6O2 B12513024 N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a phenoxyethyl group, and an iminoformamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo[1,5-a]pyrimidine core.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenoxyethyl halide reacts with the triazolo[1,5-a]pyrimidine intermediate.
Formation of the Iminoformamide Moiety:
Industrial Production Methods
Industrial production of N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the iminoformamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the phenoxyethyl group or the triazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halides, acids, and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to interact with key amino acid residues in the active site, enhancing its inhibitory potency.
Vergleich Mit ähnlichen Verbindungen
N’-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide can be compared with other triazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.
Thioglycoside Derivatives: These compounds have shown significant cytotoxic activities but differ in their chemical structure and mechanism of action.
Eigenschaften
Molekularformel |
C15H16N6O2 |
|---|---|
Molekulargewicht |
312.33 g/mol |
IUPAC-Name |
N-methoxy-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
InChI |
InChI=1S/C15H16N6O2/c1-11(23-12-6-4-3-5-7-12)13-8-9-16-15-19-14(20-21(13)15)17-10-18-22-2/h3-11H,1-2H3,(H,17,18,20) |
InChI-Schlüssel |
GQMRJJJFBHOGHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



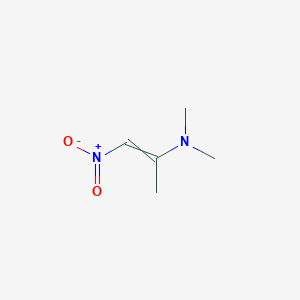
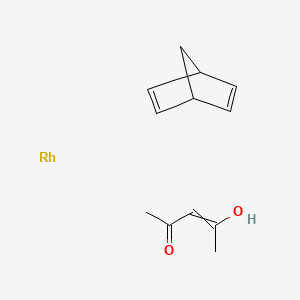
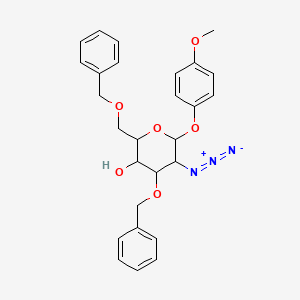
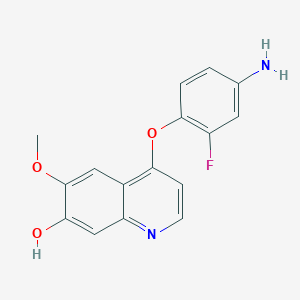
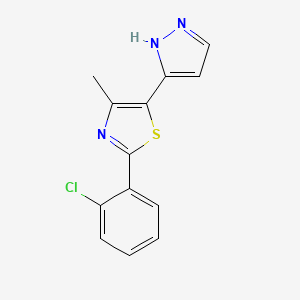
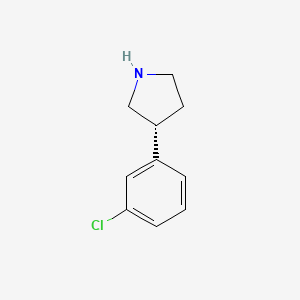
![[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B12512979.png)

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12512987.png)
![1-(Tert-butoxycarbonyl)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12512999.png)


![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)
